Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16538049
InChI: InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3/b11-9+
SMILES:
Molecular Formula: C9H8N2O3S
Molecular Weight: 224.24 g/mol

Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]-

CAS No.:

Cat. No.: VC16538049

Molecular Formula: C9H8N2O3S

Molecular Weight: 224.24 g/mol

* For research use only. Not for human or veterinary use.

Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- -

Specification

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
IUPAC Name (2E)-2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile
Standard InChI InChI=1S/C9H8N2O3S/c1-7-2-4-8(5-3-7)15(13,14)9(6-10)11-12/h2-5,12H,1H3/b11-9+
Standard InChI Key DRSUYPDLWGTIFL-PKNBQFBNSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N

Introduction

Chemical Identity and Molecular Characteristics

Acetonitrile,2-(hydroxyimino)-2-[(4-methylphenyl)sulfonyl]- belongs to the class of sulfonamide oximes, featuring a 4-methylphenylsulfonyl group linked to a hydroxyiminoacetonitrile framework. Its molecular formula is C₉H₈N₂O₃S, with a molar mass of 224.24 g/mol. The compound’s IUPAC name, (2E)-2-hydroxyimino-2-(4-methylphenyl)sulfonylacetonitrile, reflects its stereochemistry and functional group arrangement. Key identifiers include:

PropertyValue
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)C(=NO)C#N
Isomeric SMILESCC1=CC=C(C=C1)S(=O)(=O)/C(=N/O)/C#N
InChI KeyDRSUYPDLWGTIFL-PKNBQFBNSA-N
PubChem CID9582209

The E-configuration of the hydroxyimino group (C=N–OH) is stabilized by intramolecular hydrogen bonding between the oxime oxygen and the sulfonyl group, as inferred from analogous sulfonamide-oxime structures .

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via a two-step protocol:

  • Sulfonamide Formation: 4-Methylbenzenesulfonyl chloride reacts with hydroxylamine hydrochloride in the presence of sodium carbonate, yielding 4-methylbenzenesulfonylhydroxylamine.

  • Oxime Formation: The intermediate undergoes nucleophilic addition with acetonitrile under basic conditions, forming the target compound.

The reaction mechanism involves nucleophilic attack by the hydroxylamine nitrogen on the electrophilic sulfonyl chloride, followed by deprotonation and elimination of HCl. Subsequent reaction with acetonitrile proceeds via imine formation, stabilized by the electron-withdrawing sulfonyl group .

Structural and Spectroscopic Analysis

Crystallographic Insights

While no crystal structure of this specific compound is reported, analogous sulfonamide-oximes exhibit planar geometries at the sulfonyl group (S–O bond lengths: 1.43–1.45 Å) and dihedral angles of 40–50° between the phenyl and oxime planes . The hydroxyimino group adopts an E-configuration to minimize steric clash with the sulfonyl moiety .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at 1340 cm⁻¹ (S=O asymmetric stretch) and 1610 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 7.45–7.70 (m, 4H, aromatic H), 11.20 (s, 1H, OH).

  • ¹³C NMR: Signals at 21.5 ppm (CH₃), 118.2 ppm (C≡N), and 152.4 ppm (C=N–OH).

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl group activates the adjacent carbon for nucleophilic attack. For example, reaction with amines (e.g., piperidine) replaces the hydroxyimino group, forming sulfonamide derivatives :

C₉H₈N₂O₃S+RNH₂C₉H₇N₂O₃SR+NH₂OH\text{C₉H₈N₂O₃S} + \text{RNH₂} \rightarrow \text{C₉H₇N₂O₃SR} + \text{NH₂OH}

Metal Coordination

The oxime nitrogen and sulfonyl oxygen serve as donor sites for transition metals. Iron(II) complexes of analogous oximes catalyze C–N bond-forming reactions, suggesting potential catalytic applications .

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 185°C, with major mass loss at 220°C corresponding to sulfonyl group cleavage.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial and anticancer activity against standardized cell lines.

  • Process Optimization: Develop continuous-flow synthesis to scale production beyond laboratory quantities.

  • Computational Modeling: Use DFT calculations to predict reaction pathways for functionalization.

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